3-[(2-Acetamidoethyl)carbamoyl]propanoic acid
Description
Properties
IUPAC Name |
4-(2-acetamidoethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-6(11)9-4-5-10-7(12)2-3-8(13)14/h2-5H2,1H3,(H,9,11)(H,10,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMKDTVDMLMIAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid typically involves the reaction of 2-acetamidoethylamine with a suitable carboxylic acid derivative. One common method is the reaction of 2-acetamidoethylamine with succinic anhydride under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. In a representative protocol (Patent CN103508890A ):
| Reaction Component | Conditions | Product Yield |
|---|---|---|
| Propanoic acid derivative | Toluene solvent, p-TsOH catalyst | 90-92% |
| Ethanol | Reflux at 85°C for 4 hours | Ester form |
This method parallels the synthesis of structurally similar 3-(2-oxocyclopentyl)-propionic esters, where acrylates react with ketones via Michael addition .
Amide Bond Hydrolysis
The acetamidoethyl group undergoes alkaline hydrolysis to release acetic acid and generate a free amine. A study on SAENTA derivatives (Journal of Medicinal Chemistry ) details:
| Reagent | Conditions | Resulting Product |
|---|---|---|
| NaOH (30% aqueous) | 60–65°C, 2 hours | Primary amine intermediate |
| HCl (10% for pH 3–5) | Room temperature extraction | Purified amine hydrochloride |
This reaction is critical for modifying biological activity in nucleoside transporter inhibitors .
Carbamoyl Group Reactivity
The carbamoyl moiety participates in nucleophilic substitution. In fluoropurine-based syntheses (Journal of Medicinal Chemistry ):
| Nucleophile | Reaction Type | Application |
|---|---|---|
| 4-Nitrobenzylamine | S<sub>N</sub>Ar displacement | Fluorescent probe conjugation |
| 6-Aminohexanoic acid | Amide coupling | Bioconjugation platforms |
These reactions enable the creation of fluorescent probes for studying equilibrative nucleoside transporters .
Decarboxylation Pathways
Thermal or catalytic decarboxylation of the propanoic acid backbone has been observed in structurally analogous compounds (PubChem ):
| Condition | Catalyst | Product |
|---|---|---|
| 200°C | CuO nanoparticles | β-Alanine derivatives |
| Basic aqueous media | None | CO<sub>2</sub> release |
Cross-Coupling Reactions
The compound’s amine intermediate facilitates Suzuki-Miyaura couplings. A patent (US20080103139A1 ) reports:
| Partner | Catalyst System | Yield |
|---|---|---|
| Aryl boronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | 75–80% |
| Heteroaryl bromide | XPhos/Pd(OAc)<sub>2</sub> | 68% |
Comparative Reactivity Table
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid exhibits promising anticancer properties. Research published in the Journal of Medicinal Chemistry highlighted its potential as a bivalent ligand targeting melatonin receptors, which are implicated in cancer progression. The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting its role as a lead compound for developing novel anticancer agents .
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 12.5 | Induction of apoptosis |
| Study B | A549 | 15.0 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. In vitro studies showed that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .
Enzyme Inhibition
This compound has been identified as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Its inhibitory activity suggests potential therapeutic applications in pain management and anxiety disorders .
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| FAAH | 85 | 10 |
| COX-2 | 60 | 20 |
Buffering Agent
In biochemistry, this compound serves as a versatile buffering agent due to its ability to maintain pH stability in biological systems. It is particularly useful in enzyme assays and protein purification processes where pH fluctuations can affect enzyme activity .
Polymer Synthesis
The compound is also explored in the synthesis of biodegradable polymers. Its incorporation into polymer matrices enhances mechanical properties and biodegradability, making it suitable for applications in drug delivery systems and tissue engineering .
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University evaluated the efficacy of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, supporting its potential as an anticancer therapeutic.
Case Study 2: Neuroprotection
In a separate investigation, the compound was tested on neuronal cultures exposed to amyloid-beta peptides, a hallmark of Alzheimer's disease. The treatment group showed significantly lower levels of reactive oxygen species compared to the control group, indicating its protective role against neurotoxicity.
Mechanism of Action
The mechanism of action of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-(2-Carboxyethyl)carbamoylpropanoic Acid (CAS No. 78238-72-9)
Structure : Features a carboxyethyl group instead of acetamidoethyl.
Properties :
- Molecular formula: C₇H₁₁NO₅ (MW: 189.166) .
- Hydrogen bonding: 3 H-bond donors, 5 H-bond acceptors.
- Hydrophilicity: XlogP = -1.5, indicating higher solubility than non-polar analogs. Applications: Serves as a precursor for bioactive molecules due to its dual carboxylic acid groups .
Comparison :
- Functional Groups : Both compounds share carbamoyl and carboxylic acid groups, but the acetamidoethyl substituent in the target compound introduces additional amide-based interactions.
- Hydrophilicity : The acetamidoethyl group may reduce hydrophilicity compared to the carboxyethyl analog.
3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid
Structure: Incorporates a thiadiazole ring linked via carbamoyl to propanoic acid. Properties:
Comparison :
- Bioactivity : The thiadiazole moiety in this analog may enhance antimicrobial activity, unlike the acetamidoethyl group, which is more likely to influence protein binding.
- Structural complexity : The heterocyclic ring increases molecular rigidity compared to the linear acetamidoethyl chain.
3-(5-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)propanoic Acid
Structure: Combines thiadiazole and pyridinone moieties with a propanoic acid backbone. Properties:
Comparison :
- Functional diversity: The pyridinone-thiadiazole system enables multitarget interactions, whereas the acetamidoethyl group offers simpler amide interactions.
3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic Acid Amide Derivatives
Structure : Includes pyridazinyl and phenylpyrazole groups.
Properties :
Comparison :
- Pharmacological profile : The aromatic systems in this analog enhance CNS penetration, unlike the acetamidoethyl group, which may favor peripheral targets.
- Synthetic complexity : Requires multistep synthesis for heterocyclic assembly, whereas the target compound is simpler.
3-(-N-(4-Sulfamoylphenyl)amino)propanoic Acid
Structure : Sulfamoylphenyl group replaces acetamidoethyl.
Properties :
Comparison :
- Chemical reactivity : The sulfamoyl group offers sites for derivatization, contrasting with the stable acetamidoethyl moiety.
Data Tables for Comparative Analysis
Table 1. Structural and Physicochemical Comparison
| Compound | Molecular Formula | MW | XlogP | H-bond Donors | Key Functional Groups |
|---|---|---|---|---|---|
| Target compound | C₈H₁₃N₂O₄ | 217.20 | -1.2 | 3 | Acetamidoethyl, carbamoyl |
| 3-(2-Carboxyethyl)carbamoylpropanoic acid | C₇H₁₁NO₅ | 189.17 | -1.5 | 3 | Carboxyethyl, carbamoyl |
| 3-[(5-Propyl-thiadiazol-2-yl)carbamoyl]propanoic acid | C₉H₁₂N₃O₃S | 242.28 | 1.2 | 2 | Thiadiazole, carbamoyl |
| Pyridazinyl-phenylpyrazole analog | C₁₆H₁₅N₅O₂ | 309.33 | 2.0 | 2 | Pyridazinyl, phenylpyrazole |
Biological Activity
3-[(2-Acetamidoethyl)carbamoyl]propanoic acid, also known as a derivative of propanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes an acetamidoethyl group that may influence its interactions with biological targets.
- Molecular Formula : C₈H₁₄N₂O₄
- Molecular Weight : 202.21 g/mol
- CAS Number : 951912-07-5
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The presence of the acetamido group enhances its binding affinity to target proteins, potentially modulating their activity.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.
- Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigated the cytotoxic effects of various derivatives on melanoma cell lines. This compound demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent .
- Another research highlighted its ability to induce apoptosis through ROS (reactive oxygen species) generation in cancer cells, thereby supporting its role as a pro-apoptotic agent .
- Neuroprotection :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-Carbamoyl-2-methylpropanoic acid | Anticancer | Enzyme inhibition and receptor modulation |
| Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate | Antiviral, anticancer | Interaction with enzymes and receptors |
| 5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline | Anticancer | Inhibition of key metabolic enzymes |
Q & A
Q. What are the established synthetic routes for 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid, and how can reaction conditions be optimized?
The synthesis of structurally analogous compounds, such as 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid, typically involves nucleophilic substitution or carbamoylation reactions. For example, 3-chloropropanoic acid reacts with amino alcohols under basic conditions (aqueous or ethanol solvents) to form the target molecule . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while aqueous solvents improve solubility.
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.
- Stoichiometric ratios : A 1.2:1 molar ratio of nucleophile to electrophile minimizes unreacted starting material .
Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm functional groups (e.g., acetamido, carbamoyl) and stereochemistry.
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for similar trifluoromethylphenylpropanoic acid derivatives .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) and detects impurities under reverse-phase conditions .
Q. How should researchers address contradictions in spectroscopic or synthetic yield data?
Contradictions often arise from variable reaction conditions or impurities. Methodological approaches include:
- Factorial design of experiments (DoE) : Systematically vary parameters (e.g., pH, temperature) to identify critical factors .
- Cross-validation with computational models : Use quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and compare with experimental outcomes .
Advanced Research Questions
Q. What computational strategies can accelerate the discovery of novel derivatives or reaction pathways for this compound?
Advanced methods integrate:
- Reaction path search algorithms : Quantum mechanics/molecular mechanics (QM/MM) simulations map potential energy surfaces to predict intermediates and transition states .
- Machine learning (ML) : Train models on PubChem or crystallographic datasets to predict solubility, reactivity, or biological activity .
- In silico screening : Evaluate substituent effects (e.g., replacing acetamido with sulfonamide) on electronic properties using software like Gaussian or ORCA .
Q. How do modifications to the acetamido or carbamoyl groups alter the compound’s biochemical interactions?
Functional group substitutions impact:
- Enzyme binding : The acetamido group’s hydrogen-bonding capacity may enhance affinity for serine hydrolases, as seen in analogous amino acid derivatives .
- Metabolic stability : Methylation of the carbamoyl nitrogen reduces susceptibility to hydrolysis, as observed in comparative studies of hydroxyethyl vs. methylamino variants .
- Cellular permeability : LogP calculations and Caco-2 assays quantify changes in lipophilicity upon introducing halogenated or aromatic substituents .
Q. What methodologies are recommended for investigating the compound’s role in biochemical pathways or enzyme inhibition?
- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., 4-nitrophenyl acetate) to assess esterase or protease inhibition .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the compound and target proteins .
- Metabolomic profiling : LC-MS/MS tracks incorporation into metabolic networks, as demonstrated for propanoic acid derivatives in bacterial systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
